2-Chlorohistidine
Overview
Description
2-Chlorohistidine is a derivative of histidine, an amino acid. It’s formed by the chlorination of histidine . Histidine plays a crucial role in many biological processes and is involved in the formation of histamine, a biologically active substance .
Molecular Structure Analysis
The molecular formula of this compound is C6H8ClN3O2 . Its average mass is 189.600 Da, and its monoisotopic mass is 189.030502 Da . More detailed structural analysis would require specific tools or software.Chemical Reactions Analysis
The reactivity of histidine, from which this compound is derived, has been studied. Histidine is less reactive toward the formation of chlorine transformation products than five of the seven chlorine-reactive amino acids . Chlorine targeted tyrosine in preference to histidine within peptides .Scientific Research Applications
Antimicrobial Properties in Dental Applications
2-Chlorohistidine demonstrates notable antimicrobial properties, especially in dental applications. A study by Mahendra et al. (2014) evaluated the efficacy of different concentrations of chlorhexidine as a root canal irrigant. The results highlighted the antimicrobial substantivity of 2% chlorhexidine, followed by 1% and 0.1% concentrations.
Environmental and Health Implications
Research into the environmental and health implications of this compound derivatives has been extensive. For instance, a genotoxicity study of photolytically treated 2-chloropyridine aqueous solutions conducted by Vlastos et al. (2010) revealed that 2-chloropyridine, which shares structural similarities with this compound, was genotoxic at certain concentrations. This research underscores the potential health risks associated with these compounds.
Chemical Properties and Analysis
The theoretical study of vibrational spectra of 2-chloropyridine and its metal complexes by Bakiler et al. (1999) provides insights into the chemical properties of chlorinated histidine derivatives. This study contributes to the understanding of the molecular behavior and the interaction with metals, which is essential in various scientific applications.
Chemical Reactions and Transformation Products
An important aspect of this compound research is the study of its chemical reactions and transformation products. Research by Choe et al. (2021) focused on the reactivity of histidine in the presence of chlorine, leading to the formation of this compound, among other products. This study is significant for understanding the chemical behavior of this compound in various conditions.
Solubility and Physical Properties
The solubility of chlorinated pyridines, which are structurally related to this compound, was studied by Shi et al. (2010). Such research is crucial for industrial applications, particularly in the formulation of pesticides and pharmaceuticals.
Synthesis and Industrial Applications
The synthesis and application of chlorinated pyridines, similar to this compound, have been explored in the context of pharmaceuticals and agrochemicals. Li Zheng-xiong (2004) summarized various synthetic methods for these compounds, highlighting their significance in the chemical industry.
Properties
IUPAC Name |
(2S)-2-amino-3-(2-chloro-1H-imidazol-5-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3O2/c7-6-9-2-3(10-6)1-4(8)5(11)12/h2,4H,1,8H2,(H,9,10)(H,11,12)/t4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJHXBCPMXIGGCP-BYPYZUCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=N1)Cl)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(NC(=N1)Cl)C[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00925663 | |
Record name | 2-Chlorohistidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00925663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126663-37-4 | |
Record name | 2-Chlorohistidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126663374 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chlorohistidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00925663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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